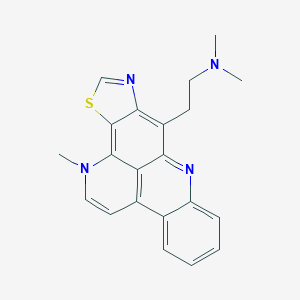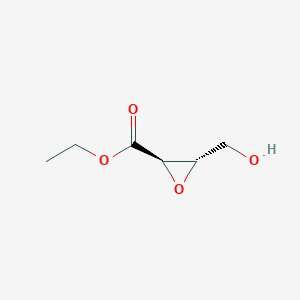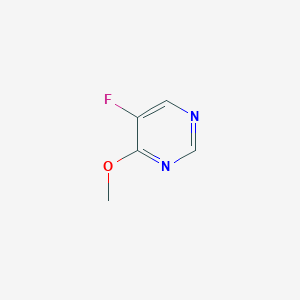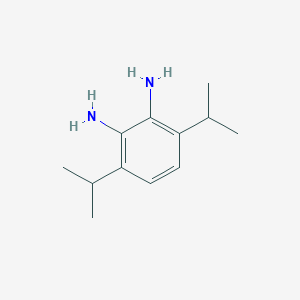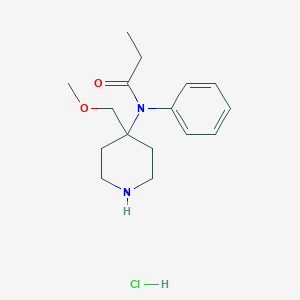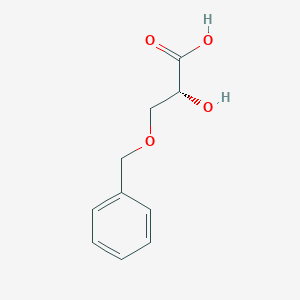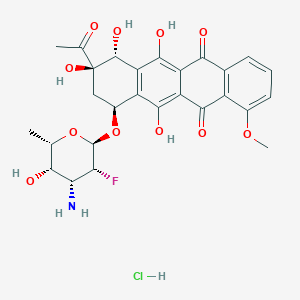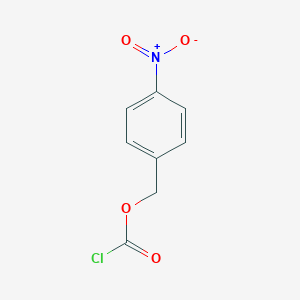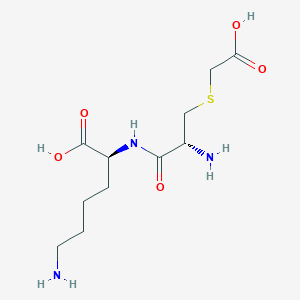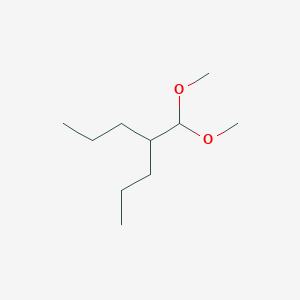
2-Propylpentanal dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylpentanal dimethyl acetal is a chemical compound that is commonly used in the scientific research field. It is a colorless liquid with a fruity odor, and its chemical formula is C9H20O2. This compound is widely used in various research applications due to its unique chemical properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of 2-Propylpentanal dimethyl acetal is not fully understood. However, it is believed that this compound interacts with the olfactory receptors in the nose, which are responsible for detecting different smells. This interaction leads to the activation of the receptors, which then send signals to the brain, resulting in the perception of a specific smell.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Propylpentanal dimethyl acetal. However, it is believed that this compound is metabolized in the liver and excreted in the urine. Some studies have suggested that this compound may have antioxidant properties, but further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propylpentanal dimethyl acetal in lab experiments is its ability to enhance the flavor and aroma of various products. This can be useful in studies that require the use of sensory evaluation techniques. However, one limitation of using this compound is that it may interact with other chemicals in the sample, leading to inaccurate results.
Orientations Futures
There are several future directions for research on 2-Propylpentanal dimethyl acetal. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of this compound. Additionally, there is a need for studies that explore the potential applications of this compound in various industries, such as the pharmaceutical and cosmetic industries.
Méthodes De Synthèse
The synthesis of 2-Propylpentanal dimethyl acetal can be achieved through the reaction of 2-Propylpentanal with methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the product is then extracted using a separating funnel. The purity of the product can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
2-Propylpentanal dimethyl acetal is commonly used in the scientific research field due to its ability to act as a flavoring agent and a fragrance enhancer. It is widely used in the food and beverage industry to enhance the flavor and aroma of various products. This compound is also used in the production of perfumes, soaps, and other personal care products.
Propriétés
Numéro CAS |
124345-16-0 |
|---|---|
Nom du produit |
2-Propylpentanal dimethyl acetal |
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)heptane |
InChI |
InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
WJZQRVYBJZHRLM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC)OC |
SMILES canonique |
CCCC(CCC)C(OC)OC |
Autres numéros CAS |
124345-16-0 |
Synonymes |
1,1-dimethoxy-2-propylpentane 2-propylpentanal dimethyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
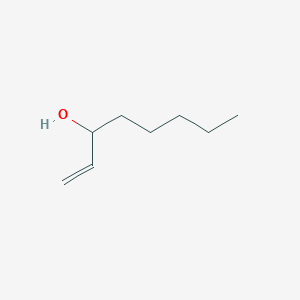
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
